
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO3 This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine, trifluoromethoxy, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2-chloropyridine.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group can be achieved using trifluoromethyl ethers in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
Pharmaceutical research explores this compound for developing new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the chlorine substituent.
2-Chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of pyridine.
Uniqueness
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C7H3ClF3NO3 |
|---|---|
Peso molecular |
241.55 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14) |
Clave InChI |
XOWPMBWEEODLCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)


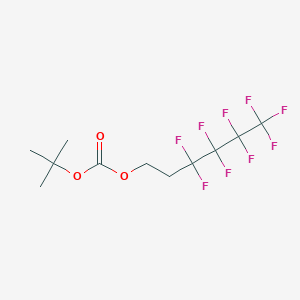
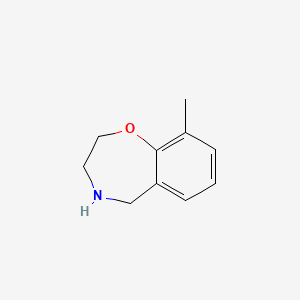
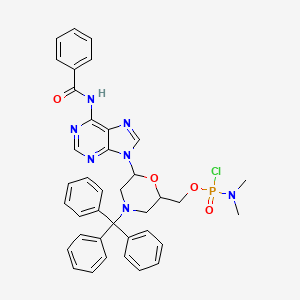
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)

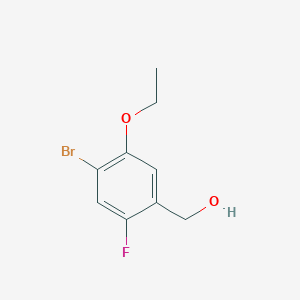

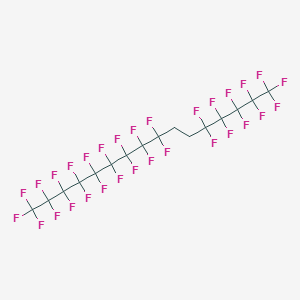
![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
